molecular formula C16H19N3O2S B1674999 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one CAS No. 877963-94-5

2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one

Cat. No. B1674999
CAS RN: 877963-94-5
M. Wt: 317.4 g/mol
InChI Key: YVBSNHLFRIVWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a cell-permeable, blood-brain barrier permeable, orally bioavailable, non-toxic benzothiazolone derived compound . It acts as a potent, reversible, and non-covalent inhibitor of protein disulfide isomerase (PDI) reductase activity .


Molecular Structure Analysis

The molecular formula of this compound is C16H19N3O2S . The InChI code is 1S/C16H19N3O2S/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2 . The compound has a molecular weight of 317.4 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 317.41 . It is soluble in DMSO at a concentration of 25 mg/mL . The compound is stable when stored at 2-8°C .

Scientific Research Applications

Protein Disulfide Isomerase (PDI) Inhibition

Benzothiazolone derivatives have been identified as potent inhibitors of PDI, an enzyme involved in protein folding and cellular redox regulation. This particular application is crucial in researching diseases related to protein misfolding and oxidative stress .

Antifungal Activity

Some benzothiazolone compounds have shown fungicidal activity against various fungal strains, indicating potential use in developing new antifungal agents .

Antibacterial Agents

Benzothiazolone derivatives have demonstrated potent antibacterial activity against a range of bacterial species, making them candidates for antibacterial drug development .

Anti-inflammatory and Anticancer Agents

The structural uniqueness of benzothiazolone frameworks has been exploited in synthesizing compounds with both anti-inflammatory and anticancer properties, offering a dual approach in treating inflammation-associated cancers .

Agrochemical Applications

These compounds have been applied in agrochemical research, showing activities such as antibacterial, fungicidal, antiviral, herbicidal, and insecticidal properties, which are essential for crop protection and management .

Fluorescent Materials and Imaging Reagents

Due to their fluorescent properties, benzothiazolone derivatives are used as imaging reagents in biological research and as fluorescent materials in various industrial applications .

Vulcanization Accelerators and Antioxidants

In industrial chemistry, these compounds serve as vulcanization accelerators for rubber processing and antioxidants for preserving materials .

Electroluminescent Devices

Their electronic properties make benzothiazolone derivatives suitable for use in electroluminescent devices, contributing to advancements in electronic display technologies .

Mechanism of Action

The compound acts as a potent, reversible, and non-covalent inhibitor of protein disulfide isomerase (PDI) reductase activity . It binds to PDIa stoichiometrically (1:1), adjacent to the active site, and enforces PDI to adopt an oxidized conformation .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

properties

IUPAC Name

2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBSNHLFRIVWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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